molecular formula C17H17NO3 B13820415 (2E)-3-(furan-2-yl)-1-(morpholin-4-yl)-2-phenylprop-2-en-1-one

(2E)-3-(furan-2-yl)-1-(morpholin-4-yl)-2-phenylprop-2-en-1-one

Cat. No.: B13820415
M. Wt: 283.32 g/mol
InChI Key: LMLTWRHKMQNOGI-DTQAZKPQSA-N
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Description

4-[3-(2-Furyl)-2-phenylacryloyl]morpholine is an organic compound that features a morpholine ring attached to a phenylacryloyl group, which is further substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-furyl)-2-phenylacryloyl]morpholine typically involves the condensation of furfural with benzene-acetaldehyde to form 2-phenyl-3-(2-furyl)propenal, which is then reacted with morpholine under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Furyl)-2-phenylacryloyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The olefinic group in the phenylacryloyl moiety can be reduced using catalytic hydrogenation.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Reduced phenylacryloyl derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[3-(2-Furyl)-2-phenylacryloyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-(2-furyl)-2-phenylacryloyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and phenylacryloyl moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness

4-[3-(2-Furyl)-2-phenylacryloyl]morpholine is unique due to the presence of both a morpholine ring and a phenylacryloyl group, which are not commonly found together in similar compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-1-morpholin-4-yl-2-phenylprop-2-en-1-one

InChI

InChI=1S/C17H17NO3/c19-17(18-8-11-20-12-9-18)16(13-15-7-4-10-21-15)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2/b16-13+

InChI Key

LMLTWRHKMQNOGI-DTQAZKPQSA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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